molecular formula C11H15NS B7829486 2-(Pyrrolidin-1-ylmethyl)benzenethiol CAS No. 1203644-34-1

2-(Pyrrolidin-1-ylmethyl)benzenethiol

Cat. No.: B7829486
CAS No.: 1203644-34-1
M. Wt: 193.31 g/mol
InChI Key: UBMVRJPSVCHMEX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)benzenethiol is a chemical compound characterized by a benzene ring substituted with a pyrrolidin-1-ylmethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)benzenethiol typically involves the reaction of 2-(chloromethyl)benzenethiol with pyrrolidine. The reaction is usually carried out in a suitable solvent, such as dichloromethane, under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding thiol.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(Pyrrolidin-1-ylmethyl)benzenesulfonic acid

  • Reduction: this compound itself (as a reducing agent)

  • Substitution: Various substituted pyrrolidinylmethylbenzenethiols depending on the alkyl halide used

Scientific Research Applications

2-(Pyrrolidin-1-ylmethyl)benzenethiol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study thiol-containing enzymes and proteins.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting diseases involving thiol-dependent enzymes.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-1-ylmethyl)benzenethiol exerts its effects involves its interaction with thiol-containing enzymes and proteins. The thiol group can form disulfide bonds, which are crucial in various biological processes. The pyrrolidin-1-ylmethyl group enhances the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

2-(Pyrrolidin-1-ylmethyl)benzenethiol is unique due to its combination of a pyrrolidinylmethyl group and a thiol group. Similar compounds include:

  • 2-(Pyrrolidin-1-ylmethyl)aniline: This compound has an aniline group instead of a thiol group, leading to different chemical properties and applications.

  • 2-(Pyrrolidin-1-ylmethyl)acetic acid: This compound has an acetic acid group, which also results in different reactivity and uses.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMVRJPSVCHMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290511
Record name 2-(1-Pyrrolidinylmethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203644-34-1
Record name 2-(1-Pyrrolidinylmethyl)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203644-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Pyrrolidinylmethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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